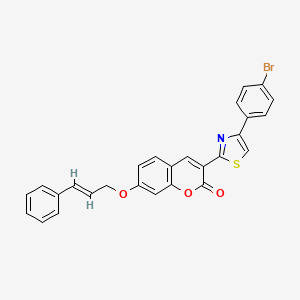
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the diphenylamino and methylphenyl groups. The final step involves the sulfonation and thioation to form the benzenesulfonothioate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
科学的研究の応用
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes and receptors.
Industry: The compound’s properties make it suitable for use in materials science, including the development of advanced polymers and coatings.
作用機序
The mechanism by which S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.
類似化合物との比較
Similar Compounds
4-methyl-N-(4-methylphenyl)benzene sulfonamide: Shares structural similarities but lacks the imidazole and diphenylamino groups.
Pyridinium salts: Structurally diverse compounds with applications in various fields, similar to S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C28H23N3O2S2 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
4-(benzenesulfonylsulfanyl)-2-(4-methylphenyl)-N,N-diphenyl-1H-imidazol-5-amine |
InChI |
InChI=1S/C28H23N3O2S2/c1-21-17-19-22(20-18-21)26-29-27(28(30-26)34-35(32,33)25-15-9-4-10-16-25)31(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-20H,1H3,(H,29,30) |
InChIキー |
BRHQYFGPDXEDNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)N(C3=CC=CC=C3)C4=CC=CC=C4)SS(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)

![4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one](/img/structure/B11981898.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11981912.png)

![N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)



![9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11981965.png)

![2-{(5E)-5-[4-(benzyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11981983.png)
